molecular formula C10H9NO2 B143399 Oxazol-2-yl-phenylmethanol CAS No. 130552-00-0

Oxazol-2-yl-phenylmethanol

Cat. No.: B143399
CAS No.: 130552-00-0
M. Wt: 175.18 g/mol
InChI Key: WINHVVCCDHHBNG-UHFFFAOYSA-N
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Description

Oxazol-2-yl-phenylmethanol is a heterocyclic compound that features both an oxazole ring and a phenyl group linked by a methylene group to a methanol group. This compound is of significant interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable building block in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazol-2-yl-phenylmethanol can be synthesized through several methods. One common approach involves the reaction of hippuric acid with aldehydes or ketones in the presence of acetic anhydride and catalysts such as dodecatungstophosphoric acid, samarium, or ruthenium(III) chloride . This method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the desired oxazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. Industrial production typically involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Oxazol-2-yl-phenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Oxazol-2-yl-phenylmethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and protein binding due to its heterocyclic structure.

    Medicine: this compound derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Oxazol-2-yl-phenylmethanol involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to diverse biological effects.

Comparison with Similar Compounds

  • 2-Phenyl-2-oxazoline
  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
  • 4-Oxo-4-phenylbutanenitrile

Comparison: Oxazol-2-yl-phenylmethanol is unique due to its combination of an oxazole ring and a phenyl group linked by a methylene group to a methanol group. This structure imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. For instance, 2-Phenyl-2-oxazoline lacks the methanol group, which can influence its solubility and reactivity.

Properties

IUPAC Name

1,3-oxazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7,9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHVVCCDHHBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445650
Record name Oxazol-2-yl-phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130552-00-0
Record name Oxazol-2-yl-phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazol-2-yl-phenylmethanol
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